5-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidin-2-one
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Description
5-(7-(2-Chlorophenyl)-1,1-dioxido-1,4-thiazepane-4-carbonyl)piperidin-2-one is a useful research compound. Its molecular formula is C17H21ClN2O4S and its molecular weight is 384.88. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is suggested that this compound may have antidepressant properties . Antidepressants often target monoamine neurotransmitters such as noradrenaline, dopamine, and serotonin in the central nervous system .
Mode of Action
Given its potential antidepressant properties, it may interact with its targets by modulating the release of monoamine neurotransmitters . This could result in changes in the functioning of noradrenergic, dopaminergic, and serotonergic systems .
Biochemical Pathways
As a potential antidepressant, it may influence the pathways involving monoamine neurotransmitters . These neurotransmitters play crucial roles in mood regulation, and their improper release can lead to depressive disorders .
Result of Action
If it functions as an antidepressant, it may alleviate symptoms and enhance the quality of life for individuals with moderate to severe depression .
Properties
IUPAC Name |
5-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepane-4-carbonyl]piperidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClN2O4S/c18-14-4-2-1-3-13(14)15-7-8-20(9-10-25(15,23)24)17(22)12-5-6-16(21)19-11-12/h1-4,12,15H,5-11H2,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBJXUWMFWCMJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NCC1C(=O)N2CCC(S(=O)(=O)CC2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.